molecular formula C19H21ClN2O3S B2415606 (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide CAS No. 17260-56-9

(E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2415606
CAS No.: 17260-56-9
M. Wt: 392.9
InChI Key: RAZIDNDXDCUIII-XUTLUUPISA-N
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Description

(E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a morpholino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form an imine intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the final product.

Reaction Conditions:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Base catalysts such as triethylamine or pyridine are often used.

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include N-oxide derivatives.

    Reduction: Products include secondary amines.

    Substitution: Products vary depending on the nucleophile used, often resulting in substituted chlorophenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent.
  • Explored for its anti-inflammatory properties.
  • Potential applications in cancer research due to its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.
  • Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. The chlorophenyl and morpholino groups are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide: Lacks the morpholino group, resulting in different reactivity and biological activity.

    (E)-N-((4-bromophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and biological interactions.

Uniqueness: (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the morpholino and chlorophenyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other related compounds.

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-3-4-15(2)18(13-14)26(23,24)21-19(22-9-11-25-12-10-22)16-5-7-17(20)8-6-16/h3-8,13H,9-12H2,1-2H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZIDNDXDCUIII-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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